molecular formula C7H7N3O B13823579 n'-Methylidenepyridine-4-carbohydrazide CAS No. 4813-02-9

n'-Methylidenepyridine-4-carbohydrazide

Cat. No.: B13823579
CAS No.: 4813-02-9
M. Wt: 149.15 g/mol
InChI Key: ZBUGKLFQZNDYHC-UHFFFAOYSA-N
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Description

Historical Trajectory of Hydrazone Chemistry

The field of hydrazone chemistry has a rich history dating back to the 19th century. The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org A pivotal moment in this field was the synthesis of hydrazine (B178648) sulfate (B86663) by Theodor Curtius in 1887. wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org

Hydrazones themselves are typically formed through the reaction of hydrazine or its derivatives with aldehydes and ketones. wikipedia.orgwikiwand.com This reaction involves the replacement of the oxygen atom of the carbonyl group with the =N-NH2 functional group. wikipedia.orgwikiwand.com

The utility of hydrazones as key intermediates in organic synthesis was established through several named reactions. One of the most notable is the Wolff-Kishner reduction, where a hydrazone intermediate is used to deoxygenate a ketone. kiddle.co Another significant application is the Fischer indole (B1671886) synthesis, a reaction that produces the medicinally important indole ring system from a phenylhydrazone. kiddle.co These foundational discoveries have paved the way for the extensive use of hydrazones in various areas of chemical science, from the synthesis of pharmaceuticals to the development of dyes and pigments. wikipedia.orgwikiwand.com

Structural Significance of Pyridine-4-carbohydrazide Scaffolds

The pyridine-4-carbohydrazide core, also known as isoniazid (B1672263), is a cornerstone in medicinal chemistry, primarily recognized for its role in the treatment of tuberculosis. nih.govcmjpublishers.com Its efficacy is rooted in the inhibition of mycolic acid synthesis, which is crucial for the mycobacterial cell wall. cmjpublishers.com The molecular structure of pyridine-4-carbohydrazide offers a versatile framework for the development of a wide array of biologically active compounds. cmjpublishers.comresearchgate.net

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a prevalent motif in many FDA-approved drugs and natural products like certain alkaloids. nih.govrsc.org Its presence can enhance a molecule's drug-like properties, including permeability, metabolic stability, and the ability to form non-covalent interactions with biological targets. cmjpublishers.comresearchgate.net

Modifications to the hydrazide functional group of pyridine-4-carbohydrazide, such as the formation of hydrazones, can significantly alter the molecule's physicochemical properties, including polarity, hydrophobicity, and hydrogen bonding capacity. cmjpublishers.com This versatility has been exploited to synthesize a multitude of derivatives with a broad spectrum of potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. cmjpublishers.comresearchgate.netnih.gov The combination of the robust pyridine scaffold with the reactive hydrazone linker provides a powerful strategy for the design of novel chemical entities.

Overview of Academic Research Domains for N'-Methylidenepyridine-4-carbohydrazide

This compound and its derivatives are subjects of investigation across several academic research domains due to their diverse biological activities. The core structure, being a derivative of isoniazid, has naturally led to extensive research in the field of antimicrobial agents, particularly against Mycobacterium tuberculosis. nih.govtandfonline.com

Research has demonstrated that the conjugation of the pyridine-4-carbohydrazide moiety with various aldehydes and ketones to form hydrazones can lead to compounds with potent biological activities. These activities are not limited to antitubercular effects but extend to other areas as well. For instance, different substituted pyridine-4-carbohydrazides have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov

The academic interest in this class of compounds is also driven by their potential as anticancer agents, with studies exploring their efficacy against various cancer cell lines. researchgate.netresearchgate.net Furthermore, the general class of hydrazones derived from isoniazid has been investigated for enzyme inhibition, which is a key mechanism in many disease pathways. researchgate.net The table below summarizes the key research areas for derivatives of this compound.

Research DomainInvestigated ActivityReference Compounds/Derivatives
Antimicrobial Antitubercular activity against drug-resistant strainsIsoniazid-isatin hydrazones, Pyrazole-based pyridine-4-carbohydrazides
Neurology Anticonvulsant activity in seizure modelsN'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide
Oncology Anticancer propertiesIsoniazid-based hydrazone derivatives
Biochemistry Enzyme inhibitionIsoniazid-based hydrazone derivatives

This broad spectrum of research highlights the significance of the this compound scaffold as a promising platform for the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4813-02-9

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

N-(methylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O/c1-8-10-7(11)6-2-4-9-5-3-6/h2-5H,1H2,(H,10,11)

InChI Key

ZBUGKLFQZNDYHC-UHFFFAOYSA-N

Canonical SMILES

C=NNC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Condensation Reactions for N'-Methylidenepyridine-4-carbohydrazide Synthesis

The formation of the characteristic azomethine group (-C=N-) in this compound is accomplished via the condensation of pyridine-4-carbohydrazide (isoniazid) with formaldehyde (B43269). This reaction represents a classic example of Schiff base formation, where the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

The efficiency and yield of this compound synthesis are influenced by several key parameters, including temperature, reaction time, and the molar ratio of reactants. While specific optimization studies for the formaldehyde adduct are not extensively detailed in the literature, general principles derived from the synthesis of analogous isoniazid-derived Schiff bases can be applied.

Typically, the reaction is conducted by refluxing an equimolar mixture of isoniazid (B1672263) and the aldehyde in a suitable solvent. Reaction times can vary from a few hours to longer periods, depending on the reactivity of the carbonyl compound. For the synthesis of isoniazid-derived Schiff bases, microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 10 to 20 minutes, often leading to improved yields compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Isoniazid Schiff Bases

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 6-8 hours 10-20 minutes
Temperature Reflux Temperature of Solvent 85 °C
Energy Input Conventional Heating Microwave Irradiation (5-10 W)

| Typical Yields | Good to Excellent | Often Higher than Conventional |

This table presents generalized data for the synthesis of isoniazid Schiff bases and is indicative of the conditions applicable to the synthesis of this compound.

The choice of solvent and the use of a catalyst are crucial for facilitating the condensation reaction. Ethanol (B145695) is a commonly employed solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. researchgate.net Alternative solvents such as methanol (B129727) are also utilized. researchgate.net

The formation of the imine is often catalyzed by the addition of a small amount of acid. Glacial acetic acid is frequently used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. nih.govresearchgate.net The acidic environment also facilitates the dehydration step, driving the equilibrium towards the formation of the hydrazone. While strongly acidic conditions can lead to hydrolysis of the product, a catalytic amount is generally sufficient to promote the reaction efficiently.

The isolation of this compound from the reaction mixture is typically straightforward. As the product is often a solid, it can be isolated by filtration upon cooling the reaction mixture. mdpi.com Recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), is a common method for purification. nih.gov

The purity of the synthesized compound is assessed using standard analytical techniques. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to get a preliminary indication of purity. nih.gov For structural confirmation and definitive purity assessment, spectroscopic methods are indispensable. These include:

Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N) and the presence of other key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Elemental analysis can also be performed to confirm the empirical formula.

Derivatization and Functionalization Strategies

The versatility of the synthetic route to this compound allows for the generation of a wide array of analogues and derivatives.

A primary strategy for creating analogues of this compound is to vary the aldehyde component in the initial condensation reaction. A diverse range of aliphatic and aromatic aldehydes can be reacted with isoniazid to produce a library of corresponding hydrazones. This approach allows for the systematic modification of the steric and electronic properties of the molecule.

The reaction conditions are generally similar to those used for the synthesis of the parent compound, involving the reflux of equimolar amounts of isoniazid and the desired aldehyde in ethanol, often with a catalytic amount of acetic acid. mdpi.com

Table 2: Examples of N'-Substituted Pyridine-4-carbohydrazide Analogues Synthesized from Various Aldehydes

Aldehyde Reactant Resulting Compound Name Reference
Benzaldehyde N'-Benzylidenepyridine-4-carbohydrazide amazonaws.com
4-Chlorobenzaldehyde N'-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide nih.gov
Salicylaldehyde N'-[(Z)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide epa.gov
3,4-Dihydroxybenzaldehyde N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide researchgate.net
2-Naphthaldehyde N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide nih.gov

*Note: This is a pyridine-2-carbohydrazide derivative, included to illustrate the variety of aldehyde substitutions.

The hydrazone moiety in this compound and its analogues contains reactive sites that can be targeted for post-synthesis modifications. The imine double bond and the amide group present opportunities for a range of chemical transformations.

One notable area of post-synthesis modification is the coordination chemistry of these hydrazones. The nitrogen and oxygen atoms of the hydrazone can act as donor atoms, allowing them to form stable complexes with various transition metal ions. researchgate.net The synthesis of these metal complexes typically involves reacting the hydrazone ligand with a metal salt in a suitable solvent.

Furthermore, the azomethine group (-C=N-) itself can undergo chemical reactions. For instance, the double bond can be reduced to a single bond, although this is not a commonly reported modification for this specific class of compounds in the reviewed literature. The reactivity of the hydrazone can also be influenced by the nature of the substituent attached to the methylene (B1212753) carbon, which is derived from the original aldehyde.

Reaction Mechanism Elucidation for Hydrazone Formation

The formation of this compound from pyridine-4-carbohydrazide (isoniazid) and formaldehyde is a classic example of hydrazone formation, a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. This process is generally understood to occur in two principal stages: the nucleophilic addition of the hydrazine (B178648) derivative to the carbonyl carbon of the aldehyde, followed by the dehydration of the resulting intermediate. The reaction is typically catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon and facilitates the elimination of a water molecule.

Pyridine-4-carbohydrazide + Formaldehyde → this compound + Water

A detailed step-by-step elucidation of the reaction mechanism is provided below:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom (-NH2) of the pyridine-4-carbohydrazide on the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen atom is attracted to the partially positive carbon atom of the polarized carbonyl group. This results in the formation of a covalent bond between the nitrogen and the carbon, and the simultaneous breaking of the pi (π) bond of the carbonyl group, with the electrons moving to the oxygen atom. This step leads to the formation of a zwitterionic tetrahedral intermediate.

Step 2: Proton Transfer

The zwitterionic intermediate is unstable and rapidly undergoes an intramolecular proton transfer. The negatively charged oxygen atom abstracts a proton from the positively charged nitrogen atom, resulting in the formation of a neutral tetrahedral intermediate known as a carbinolamine or a hemiaminal.

Step 3: Acid Catalysis and Protonation of the Hydroxyl Group

In the presence of an acid catalyst (H+), the oxygen atom of the hydroxyl group in the carbinolamine intermediate is protonated. This is a crucial step as it converts the poor leaving group, the hydroxide (B78521) ion (-OH), into a good leaving group, a water molecule (-OH2+).

Step 4: Dehydration

The lone pair of electrons on the nitrogen atom adjacent to the protonated hydroxyl group facilitates the elimination of a water molecule. This occurs through an E1-like mechanism where the water molecule departs, and a double bond is formed between the carbon and the nitrogen atom, leading to the formation of a protonated hydrazone (an iminium ion).

Step 5: Deprotonation

In the final step, a water molecule or another base present in the reaction mixture removes a proton from the nitrogen atom of the iminium ion. This regenerates the acid catalyst and yields the final product, this compound, which contains the characteristic carbon-nitrogen double bond (C=N) of a hydrazone.

The reaction is reversible, and the formation of the hydrazone is favored by the removal of water from the reaction mixture, which drives the equilibrium towards the product side.

Detailed Research Findings

While specific kinetic studies for the formation of n'-Methylidenepy-4-carbohydrazide are not extensively documented in the literature, the general mechanism of hydrazone formation is well-established. Research on similar reactions highlights the importance of pH control. The reaction rate is typically optimal under weakly acidic conditions (pH 4-5). At very low pH, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl carbon. Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-determining step.

Computational studies on the formation of other isoniazid-derived hydrazones have provided insights into the electronic and structural aspects of the reaction. These studies support the proposed mechanism, indicating the favorability of the nucleophilic attack and the subsequent dehydration pathway. Spectroscopic techniques such as NMR are instrumental in confirming the formation of the hydrazone product by identifying the characteristic chemical shifts of the protons and carbons associated with the imine group.

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ) for Key Functional Groups in Reactants and Product.
CompoundFunctional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Pyridine-4-carbohydrazide (Isoniazid)-NH2~4.5-5.5 (broad)-
-C=O-~165-170
Formaldehyde-CHO~9.5-10.0~195-200
This compound-N=CH2~7.0-8.0~140-150
-C=O-~160-165
Table 2: General Effect of pH on the Rate of Hydrazone Formation.
pH RangeEffect on Reaction RateReason
< 3SlowProtonation of the hydrazine nucleophile, reducing its reactivity.
4 - 6OptimalSufficient acid to catalyze dehydration without significantly protonating the nucleophile.
> 7SlowInsufficient acid catalysis for the rate-determining dehydration step.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental data available for the compound this compound. Despite its structural simplicity as a Schiff base derived from the well-known pharmaceutical agent isoniazid (pyridine-4-carbohydrazide) and formaldehyde, detailed structural and spectroscopic characterization of this specific molecule does not appear to be publicly documented.

Efforts to gather information for a detailed analysis focusing on its structural elucidation and conformational properties were unsuccessful. Specifically, no single-crystal X-ray diffraction studies for this compound could be located. Such studies are fundamental for definitively determining key structural parameters, including:

Molecular Conformation and Stereochemistry: The precise three-dimensional arrangement of the atoms and the stereochemistry (E/Z isomerism) around the C=N double bond remain unconfirmed by experimental means.

Intermolecular Interactions: The nature of hydrogen bonding, which governs how molecules interact with each other in the solid state, has not been described.

Crystal Packing and Supramolecular Organization: Without crystallographic data, it is impossible to analyze how the molecules arrange themselves in a crystal lattice to form larger supramolecular structures.

Quantitative Geometric Data: Crucial information on bond lengths, bond angles, and torsion angles, which provides insight into the molecule's electronic and steric properties, is unavailable.

Furthermore, a thorough search for spectroscopic data to confirm the compound's structure also yielded no specific results. The required subsections on vibrational spectroscopy cannot be completed as no published FTIR or Raman spectra for this compound were found. This type of analysis is essential for identifying the characteristic vibrational modes of the molecule's functional groups, such as the carbonyl (C=O), imine (C=N), N-H, and pyridine (B92270) ring vibrations, which would serve to confirm its molecular identity.

While extensive research exists for numerous other derivatives of pyridine-4-carbohydrazide, the strict focus on the unsubstituted n'-methylidene parent compound precludes the inclusion of data from these related but structurally distinct molecules. The absence of primary research data for this compound prevents the generation of an article with the requested detailed, data-driven sections.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Connectivity and Environment Probing

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of n'-Methylidenepyridine-4-carbohydrazide, distinct signals would be expected for the protons of the pyridine (B92270) ring, the methylidene group (=CH₂), and the amide (-NH-). The chemical shifts (δ) of the pyridine protons would likely appear in the aromatic region (typically 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The protons of the methylidene group would likely appear as a singlet or two closely spaced signals, and the amide proton would present as a broad singlet, the position of which could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbon (C=O) of the hydrazide group, typically found in the range of 160-180 ppm, the carbons of the pyridine ring, and the carbon of the methylidene group.

A comprehensive analysis of both ¹H and ¹³C NMR data, potentially supplemented by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the covalent framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound No experimental data is currently available. This table is a representation of the expected data format.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine-HData not availableData not availableData not available
Pyridine-HData not availableData not availableData not available
=CH₂Data not availableData not availableData not available
NHData not availableData not availableData not available

Table 2: Predicted ¹³C NMR Data for this compound No experimental data is currently available. This table is a representation of the expected data format.

CarbonPredicted Chemical Shift (ppm)
C=OData not available
Pyridine-CData not available
Pyridine-CData not available
Pyridine-CData not available
=CH₂Data not available

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric System Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore of this compound consists of the pyridine ring conjugated with the carbohydrazide (B1668358) and methylidene moieties. It would be expected to exhibit characteristic absorption bands in the ultraviolet region.

The spectrum would likely show π → π* transitions associated with the aromatic pyridine ring and the C=N and C=O double bonds. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule. The molar absorptivity (ε) would provide information on the probability of these electronic transitions.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound No experimental data is currently available. This table is a representation of the expected data format.

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
Data not availableData not availableData not availableData not available

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique would be crucial for confirming its molecular weight. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragmentation pathways for this molecule could include the loss of the methylidene group, cleavage of the amide bond, and fragmentation of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound No experimental data is currently available. This table is a representation of the expected data format.

Fragment IonPredicted m/zRelative Intensity (%)
[M]⁺Data not availableData not available
Fragment 1Data not availableData not available
Fragment 2Data not availableData not available

Coordination Chemistry of N Methylidenepyridine 4 Carbohydrazide

Synthesis and Isolation of Metal Complexes

Complexation Reactions with Transition Metal Ions

There is no specific information available in the reviewed literature regarding the complexation reactions of N'-Methylidenepyridine-4-carbohydrazide with transition metal ions.

Stoichiometric Relationships in Metal-Ligand Adducts

Detailed stoichiometric relationships for metal-ligand adducts of this compound have not been reported in the scientific literature.

Influence of Metal Salt and Reaction Conditions on Complex Formation

Information regarding the influence of different metal salts and reaction conditions (e.g., solvent, temperature, pH) on the formation of complexes with this compound is not available.

Ligand-Metal Ion Binding Modes and Chelation Behavior

Identification of Coordination Sites and Donor Atoms

The potential coordination sites and donor atoms of this compound have not been experimentally determined or reported.

Chelate Ring Formation and Stability Considerations

There is no available data on the formation of chelate rings or the stability of metal complexes involving this compound.

Structural Characterization of this compound Metal Complexes

Comprehensive searches of chemical and crystallographic databases have not yielded specific structural data for metal complexes of this compound.

X-ray Crystallographic Insights into Coordination Geometries

There are no published single-crystal X-ray diffraction studies for metal complexes of this compound. Therefore, definitive information on their coordination geometries, bond lengths, and bond angles is not available. For related, more complex carbohydrazide (B1668358) ligands, X-ray crystallography has been instrumental in determining the precise coordination environment around the metal center, often revealing octahedral or tetrahedral geometries depending on the metal ion and other coordinating ligands. tandfonline.comnih.gov

Spectroscopic Signatures of Complexation (e.g., shifts in IR, UV-Vis, NMR)

Specific spectroscopic data detailing the complexation of this compound with metal ions are not present in the available literature. In studies of similar pyridine-4-carbohydrazide Schiff base complexes, coordination is typically evidenced by shifts in the vibrational frequencies of key functional groups in the infrared (IR) spectrum. For instance, a shift in the ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies upon complexation indicates the involvement of these groups in bonding to the metal ion. amazonaws.comnih.gov Similarly, changes in the electronic absorption bands in UV-Vis spectra and shifts in proton and carbon signals in NMR spectra are characteristic of complex formation. nih.govchemistryjournal.net Without experimental work on this compound, no such data can be reported.

Electronic Properties and Magnetic Behavior of Coordination Compounds

There is no available research on the electronic properties and magnetic behavior of coordination compounds formed with this compound. The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons and the coordination geometry. Studies on related ligands have shown that magnetic susceptibility measurements can determine whether a complex is paramagnetic or diamagnetic, providing insight into its electronic structure. amazonaws.comchemistryjournal.net However, without synthesized and characterized complexes of this compound, their magnetic moments and electronic spectra remain undetermined.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of n'-Methylidenepyridine-4-carbohydrazide. This approach is favored for its balance of computational cost and accuracy in predicting the properties of molecular systems. DFT calculations are employed to determine the molecule's most stable conformation, analyze its electronic structure, and investigate the nature of its intramolecular bonding. Such calculations are foundational for understanding the molecule's reactivity and spectroscopic signatures.

The first step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted until the forces on each atom are negligible.

This optimization reveals the most stable conformer of the molecule. For this compound, the planarity of the pyridine (B92270) ring and the hydrazide linkage are key features. The optimization process would likely show a nearly planar structure, with potential for slight torsion around the C-C and C-N single bonds to alleviate steric strain. The resulting optimized geometry is crucial as it forms the basis for all subsequent computational analyses, including electronic and spectroscopic property calculations.

While specific computational studies on this compound are not widely published, the following table presents illustrative geometric parameters that would be expected from a DFT/B3LYP optimization, based on data from closely related isoniazid (B1672263) derivatives. core.ac.ukresearchgate.net

Illustrative Optimized Geometric Parameters for this compound

Parameter Bond/Angle Expected Value
Bond Lengths (Å) C=O ~1.23 Å
N-N ~1.38 Å
C-N (amide) ~1.35 Å
N=C (imine) ~1.29 Å
C-C (ring-amide) ~1.51 Å
**Bond Angles (°) ** O=C-N ~122°
C-N-N ~118°
N-N=C ~117°
C-C-N (ring) ~120°
Dihedral Angles (°) O=C-N-N ~180° (trans)
Pyridine Ring-Amide ~0° or ~180°

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, DFT calculations would reveal that the HOMO is likely localized over the pyridine ring and the hydrazide moiety, which are electron-rich regions. The LUMO, conversely, is expected to be distributed over the carbonyl group and the imine C=N bond, which are electron-deficient centers. This distribution implies that the molecule can engage in π→π* electronic transitions and dictates its behavior in charge-transfer interactions. researchgate.net

The following table provides expected values for FMO energies and related electronic properties for this compound, derived from computational studies on analogous molecules. core.ac.uk

Illustrative Frontier Molecular Orbital Properties

Property Expected Value (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
Energy Gap (ΔE) ~ 4.7 eV

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular bonding, and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized, chemically intuitive bonding and lone-pair orbitals. nih.gov

In this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant interactions would be expected between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals (π) of adjacent double bonds (e.g., C=O, C=N, and the pyridine ring). These interactions, particularly n→π, contribute to the stabilization of the molecule and influence its geometry and electronic properties. The analysis provides a quantitative measure of this stabilization in terms of interaction energy (E(2)). For instance, a significant E(2) value for the interaction between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group would confirm the resonance stabilization of the amide bond.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas prone to nucleophilic attack. core.ac.uk

For this compound, an MEP map would show the most negative potential localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these the primary sites for hydrogen bonding and electrophilic interactions. The most positive potential would be concentrated on the amide hydrogen (N-H) and the hydrogens of the methylidene group (CH2), identifying them as the principal sites for nucleophilic attack. The MEP surface is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns.

Prediction and Validation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. By simulating spectra, researchers can assign specific vibrational modes and NMR signals to the corresponding atoms or functional groups within the molecule.

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman) of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net

Similarly, the harmonic vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies often have a systematic overestimation, which can be corrected by applying a scaling factor to improve agreement with experimental FT-IR and FT-Raman spectra. nih.govmdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

The table below presents illustrative, scaled vibrational frequencies and predicted NMR chemical shifts for key functional groups in this compound, based on published data for isoniazid and its derivatives. researchgate.netnih.gov

Illustrative Predicted Spectroscopic Data

Spectrum Functional Group/Proton Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
FT-IR N-H stretch (amide) ~3300 cm⁻¹
C-H stretch (pyridine) ~3050 cm⁻¹
C=O stretch (amide) ~1670 cm⁻¹
C=N stretch (imine) ~1630 cm⁻¹
Pyridine ring stretch ~1590 cm⁻¹
¹H NMR N-H proton (amide) ~11.5 ppm
Pyridine protons ~7.8 - 8.8 ppm
Imine/Methylidene protons ~7.5 - 8.2 ppm
¹³C NMR C=O carbon (amide) ~165 ppm
C=N carbon (imine) ~145 ppm
Pyridine carbons ~122 - 151 ppm

Correlation with Experimental Spectroscopic Data

Detailed theoretical investigations into the spectroscopic properties of this compound are currently limited in published literature. However, the general approach for correlating theoretical calculations with experimental spectroscopic data for similar carbohydrazide (B1668358) derivatives involves the use of computational methods like Density Functional Theory (DFT).

Typically, the process begins with the optimization of the molecular geometry of the compound. Following this, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculated spectra are then compared with experimentally obtained spectra. It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model.

For analogous compounds, studies have shown that DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can provide theoretical vibrational frequencies that are in good agreement with experimental data. The calculated potential energy distribution (PED) is also used to assign the vibrational modes to specific functional groups within the molecule, aiding in the interpretation of the experimental spectra.

Conformational Landscape Exploration and Energy Profiles

A comprehensive exploration of the conformational landscape and energy profiles for this compound has not been extensively reported. Such studies are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

The methodology for such an investigation would involve a systematic scan of the potential energy surface by rotating key single bonds (dihedral angles). For this compound, the critical bonds for rotation would be around the carbohydrazide linker. By rotating these bonds in increments, a series of conformers can be generated.

The energy of each conformer is then calculated using quantum mechanical methods. This allows for the identification of local minima on the potential energy surface, which correspond to stable conformers. The energy differences between these conformers provide insight into their relative populations at a given temperature. Transition states connecting these minima can also be located to understand the energy barriers for conformational changes. The results of these calculations are typically visualized in a potential energy profile, which plots the energy as a function of the dihedral angle.

Theoretical Modeling of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The molecule possesses several hydrogen bond donor and acceptor sites. The amide (-CONH-) group and the pyridine nitrogen are potential hydrogen bond acceptors, while the N-H group of the hydrazide is a hydrogen bond donor. Theoretical modeling would typically involve creating dimers or larger clusters of the molecule and calculating the interaction energies. The geometry of the hydrogen bonds (bond lengths and angles) would also be analyzed. Natural Bond Orbital (NBO) analysis is a common computational tool used to understand the nature and strength of these interactions.

π-π Stacking: The presence of the pyridine ring suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align. Computational studies would investigate the preferred orientation of these stacked dimers (e.g., parallel-displaced or T-shaped) and calculate the binding energies. The distances between the interacting rings are a key parameter in these analyses.

Advanced Analytical Techniques in Chemical Research

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with extremely high precision. For n'-Methylidenepyridine-4-carbohydrazide, HRMS provides a measured mass-to-charge ratio (m/z) that can be matched to its theoretical exact mass, confirming its molecular formula.

Research Findings: The molecular formula of this compound is C₇H₇N₃O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 149.058912 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of 150.0662. The high resolution of the instrument allows for differentiation between this and other potential elemental compositions that might have the same nominal mass.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, a predictable fragmentation pattern would emerge, providing further structural confirmation. The most common cleavage in similar carbohydrazide (B1668358) structures, such as Isoniazid (B1672263), is the scission of the amide C-N bond. This would lead to the formation of a stable pyridinoyl acylium ion. Further fragmentation would involve the hydrazone portion of the molecule.

A plausible fragmentation pathway for this compound would involve:

Initial Protonation: The molecule is protonated, typically at the pyridine (B92270) nitrogen or the carbonyl oxygen, to form the [M+H]⁺ precursor ion.

Primary Fragmentation: The most likely initial fragmentation is the cleavage of the CO-NH bond, resulting in the highly stable isonicotinoyl cation and a neutral loss of methylidenehydrazine (CH₄N₂).

Secondary Fragmentation: The isonicotinoyl cation can further lose carbon monoxide (CO) to produce a pyridyl cation.

The precise masses of these fragments, as determined by HRMS, serve as powerful evidence for the proposed structure.

Table 6.1.1: Expected HRMS Data for this compound

IonFormulaTypeTheoretical m/z
[M+H]⁺C₇H₈N₃O⁺Precursor Ion150.0662
[C₆H₄NO]⁺C₆H₄NO⁺Fragment Ion106.0315
[C₅H₄N]⁺C₅H₄N⁺Fragment Ion78.0338

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Complex Structure Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides through-bond and through-space correlations between nuclei, which is essential for the definitive structural assignment of complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC are used to piece together the molecular framework.

Research Findings: While specific 2D NMR data for this compound is not widely published, its structure allows for a detailed prediction of the expected correlations.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. The primary correlations would be seen within the pyridine ring, specifically between H2/H6 and H3/H5, which appear as a typical AA'XX' system. A potential, weaker correlation might be observed between the N-H proton and the two methylidene (=CH₂) protons, depending on the solvent and exchange rate.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the pyridine ring (H2/H6 and H3/H5) to their corresponding carbon signals (C2/C6 and C3/H5). It would also show a correlation between the methylidene protons and the methylidene carbon.

The pyridine protons (H2/H6) to the carbonyl carbon (C=O), confirming the attachment of the carbohydrazide moiety to the C4 position.

The N-H proton to the carbonyl carbon (C=O) and the methylidene carbon (=CH₂).

The methylidene protons (=CH₂) to the amide nitrogen's carbon (C=O), confirming the hydrazone linkage.

Together, these experiments provide an unambiguous map of the molecular structure.

Table 6.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyridine H2/H6~8.7~150.5C4, C=O
Pyridine H3/H5~7.8~121.0C4
Pyridine C4-~142.0-
C=O-~165.0-
N-H~11.5-C=O, =CH₂
=CH₂~7.5~135.0C=O

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For an organic molecule like this compound, XPS can differentiate between the same element in different functional groups based on shifts in core-level binding energies.

Research Findings: An XPS analysis of this compound would yield characteristic spectra for its constituent elements: carbon (C1s), nitrogen (N1s), and oxygen (O1s). Deconvolution of these high-resolution spectra would provide insight into the specific chemical environments.

N1s Spectrum: The nitrogen spectrum is expected to be the most complex, with three distinct chemical states. The pyridine nitrogen (C=N-C) would appear at a binding energy around 398.7 eV. The two nitrogens of the hydrazone linker would be distinct: the amide nitrogen (CO-NH) would be at a higher binding energy (~400.0 eV) due to the electron-withdrawing carbonyl group, while the imine nitrogen (N=CH₂) would be at a lower energy, similar to the pyridine nitrogen.

C1s Spectrum: The carbon spectrum would be deconvoluted into several peaks. The C-C/C-H bonds of the pyridine ring would form a primary peak around 284.8 eV. Carbons bonded to nitrogen (C-N) within the ring would be shifted to a slightly higher binding energy (~285.5 eV). The methylidene carbon (C=N) would appear around 286.5 eV, and the carbonyl carbon (O=C-N) would be at the highest binding energy, typically around 288.0 eV, due to its oxidation state.

O1s Spectrum: The oxygen spectrum would be the simplest, showing a single major peak corresponding to the carbonyl oxygen (C=O) at approximately 531.5 eV.

Table 6.3.1: Predicted XPS Binding Energies for this compound

Core LevelFunctional GroupPredicted Binding Energy (eV)
N1sPyridine (C=N-C)~398.7
N1sAmide (CO-NH)~400.0
N1sImine (N=CH₂)~399.0
C1sC-C/C-H (Pyridine)~284.8
C1sC-N (Pyridine)~285.5
C1sC=N (Methylidene)~286.5
C1sC=O (Carbonyl)~288.0
O1sC=O (Carbonyl)~531.5

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to study the thermal stability and decomposition pathways of materials. Coupling the TGA instrument to a mass spectrometer or an infrared spectrometer allows for the identification of the gaseous products evolved during decomposition.

Research Findings: The thermal decomposition of this compound is expected to occur in multiple stages, reflecting the different bond strengths within the molecule. The hydrazone linkage is typically the most thermally labile part of such structures.

A hypothetical decomposition pathway in an inert (e.g., nitrogen) atmosphere would likely proceed as follows:

Stage 1 (approx. 200-300°C): The initial mass loss would correspond to the fragmentation of the exocyclic hydrazone moiety. This could involve the cleavage of the N-N bond and the C=N bond, leading to the evolution of nitrogen (N₂), ammonia (B1221849) (NH₃), and potentially hydrogen cyanide (HCN) or methane (B114726) (CH₄) fragments. This step would result in a significant mass loss corresponding to the -NH-N=CH₂ group.

Stage 2 (approx. 300-500°C): The second stage would involve the breakdown of the isonicotinamide (B137802) intermediate. This would likely involve the loss of carbon monoxide (CO) from the carbonyl group and the fragmentation of the pyridine ring itself.

Stage 3 (>500°C): At higher temperatures, the remaining pyridine ring structure would continue to fragment, leading to the evolution of smaller gaseous molecules like HCN and N₂, eventually leaving a stable carbonaceous residue.

The precise temperatures and mass loss percentages depend on experimental conditions such as the heating rate.

Table 6.4.1: Plausible Thermal Decomposition Pathway for this compound

Decomposition StageApprox. Temperature Range (°C)Plausible Mass Loss (%)Likely Evolved Gas Products
1200 - 300~28%N₂, NH₃, HCN
2300 - 500~19%CO
3> 500VariableHCN, N₂, Char residue formation

Future Research Trajectories and Emerging Chemical Directions

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research in the synthesis of N'-Methylidenepyridine-4-carbohydrazide and its analogs should prioritize these principles.

One promising direction is the expanded use of microwave-assisted synthesis . This technique has already been shown to be effective for the synthesis of Schiff bases of isoniazid (B1672263), the parent compound of this compound. mdpi.comresearchgate.netmdpi.com Microwave-assisted methods offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and increased product yields. mdpi.comproquest.com For instance, the synthesis of isoniazid Schiff bases has been shown to be 20 to 45 times faster with microwave irradiation compared to conventional refluxing. mdpi.comresearchgate.net Future work could focus on optimizing microwave parameters (power, temperature, and time) for the synthesis of a broader range of this compound derivatives and exploring solvent-free or solid-state microwave-assisted reactions to further enhance the green credentials of the synthesis.

Another key area for development is the use of heterogeneous catalysts . Catalysts like SiO2/P2O5 have been employed for the synthesis of isoniazid derivatives, demonstrating high efficiency and the potential for recyclability. proquest.com Research into novel, reusable, and non-toxic catalysts, such as biocatalysts or supported metal nanoparticles, could lead to more sustainable synthetic routes.

The table below summarizes a comparison of conventional and microwave-assisted synthesis methods for related isoniazid derivatives, highlighting the advantages of the green chemistry approach.

Synthesis MethodReaction TimeYieldEnvironmental Impact
Conventional Heating6-8 hours mdpi.com70-80% proquest.comHigher energy consumption, potential for solvent emissions.
Microwave-Assisted10-20 minutes mdpi.com90-98.5% mdpi.comproquest.comLower energy consumption, faster process.

Rational Design Principles for Tailored Chemical Reactivity

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups: the pyridine (B92270) ring, the hydrazone linkage, and any substituents. Future research will increasingly rely on rational design principles to precisely tune this reactivity for specific applications.

The electronic nature of the pyridine ring plays a crucial role. The pyridine nucleus is inherently electron-deficient, which influences its reactivity in electrophilic aromatic substitution reactions. uoanbar.edu.iqrsc.org The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electron density of the entire molecule, thereby altering its reactivity. nih.gov For example, electron-withdrawing groups on the pyridine ring of related metal complexes have been shown to result in a more electron-deficient metal center, leading to higher catalytic activity. nih.gov A systematic study of the Hammett parameters of substituted this compound derivatives would provide quantitative insight into the electronic effects on reaction rates and mechanisms.

The hydrazone moiety (-C=N-NH-C=O) is a versatile functional group that can participate in a variety of reactions. The reactivity of the imine bond can be tailored by modifying the substituent on the methylene (B1212753) carbon. Electron-withdrawing groups would render the imine carbon more electrophilic and susceptible to nucleophilic attack, while electron-donating groups would have the opposite effect. This principle can be used to design precursors for specific heterocyclic syntheses or to modulate the coordination properties of the molecule.

Substituent Effect on Pyridine RingPredicted Impact on Reactivity of this compound
Electron-Donating Group (e.g., -OCH3, -NH2)Increased nucleophilicity of the pyridine nitrogen, potential for enhanced coordination to metal centers, activation of the ring towards electrophilic substitution.
Electron-Withdrawing Group (e.g., -NO2, -CN)Decreased nucleophilicity of the pyridine nitrogen, deactivation of the ring towards electrophilic substitution, increased acidity of the N-H proton.

Exploration of this compound as a Precursor for Novel Heterocycles

This compound and its parent compound, isoniazid, are valuable building blocks for the synthesis of a diverse range of heterocyclic compounds. The presence of multiple reactive sites allows for various cyclization strategies.

One significant area of exploration is the synthesis of pyrazole (B372694) derivatives . Isoniazid and its derivatives can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. tandfonline.comresearchgate.netbohrium.comnih.govmdpi.com These reactions often proceed through a condensation-cyclization sequence. Future research could explore one-pot, multi-component reactions to generate complex and diverse pyrazole libraries from this compound. tandfonline.com For instance, a three-component reaction of aromatic aldehydes, isoniazid, and malononitrile (B47326) has been shown to efficiently produce novel isoniazid pyrazoles. tandfonline.com

Another important class of heterocycles accessible from this precursor are 1,2,4-triazoles . The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of isoniazid with carbon disulfide, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with aldehydes. ijpbs.comresearchgate.net The resulting triazole ring can be further functionalized. Additionally, isoniazid-1,2,3-triazole conjugates have been synthesized via click chemistry, demonstrating another versatile approach to novel heterocyclic systems. lppcollegerisod.ac.innih.gov

The hydrazone linkage in this compound also makes it a suitable candidate for cycloaddition reactions . For example, intramolecular Diels-Alder reactions of related pyridazine (B1198779) systems have been used to construct fused ring systems. mdpi.com Investigating the potential of the imine bond in this compound to act as a dienophile or as part of a diene system in inter- and intramolecular cycloadditions could lead to the discovery of novel and complex heterocyclic scaffolds.

Heterocyclic ProductSynthetic Strategy from Isoniazid/DerivativesKey Reagents
PyrazolesCondensation-cyclization1,3-Diketones, Chalcones, Malononitrile tandfonline.comresearchgate.netbohrium.com
1,2,4-TriazolesMulti-step synthesis via thiocarbazinateCarbon disulfide, Hydrazine hydrate, Aldehydes ijpbs.com
1,2,3-TriazolesClick ChemistrySubstituted azides, Copper catalyst lppcollegerisod.ac.in

Theoretical Prediction of Unprecedented Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. Future research on this compound will undoubtedly leverage these methods to explore its chemical space more deeply.

DFT calculations can be used to model the reaction mechanisms of known and hypothetical transformations. For instance, computational studies have been used to understand the mechanism of action of isoniazid, including its activation by the KatG enzyme. nih.govresearchgate.netaustinpublishinggroup.com Similar approaches can be applied to this compound to predict the transition state energies and activation barriers for various reactions, providing insights into the feasibility of novel synthetic pathways. This can guide experimental efforts by identifying the most promising reaction conditions and substrates.

Furthermore, theoretical calculations can predict the electronic properties of this compound and its derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nsps.org.ng The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule. nsps.org.ng By systematically modifying the structure in silico and calculating these properties, researchers can predict how changes will affect reactivity. Molecular Electrostatic Potential (MEP) mapping can also be used to identify the electron-rich and electron-poor regions of the molecule, predicting the sites of electrophilic and nucleophilic attack. nsps.org.ng

These computational tools can be used to screen for unprecedented chemical transformations, such as novel cycloaddition reactions, ring-closing metathesis, or skeletal rearrangements, that may not be intuitive from a purely experimental standpoint. nih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of activation energies, prediction of electronic properties (HOMO-LUMO gap).
Molecular Electrostatic Potential (MEP)Identification of reactive sites for electrophilic and nucleophilic attack. nsps.org.ng
Molecular DockingPrediction of binding modes and affinities with biological targets or catalysts. nih.govresearchgate.net

Integration of Machine Learning for Material Design and Property Prediction in Coordination Polymers

Coordination polymers based on this compound and its analogs are a promising class of materials with potential applications in catalysis, gas storage, and sensing. The vast number of possible combinations of metal ions and organic linkers makes exhaustive experimental screening impractical. Machine learning (ML) offers a powerful approach to accelerate the discovery and design of new materials with desired properties. researchgate.net

High-throughput virtual screening (HTVS) can be used to computationally generate and evaluate large libraries of potential coordination polymers. nih.govresearchgate.net By combining molecular modeling with machine learning algorithms, it is possible to predict the properties of these virtual materials, such as their porosity, stability, and electronic properties. This allows researchers to prioritize the most promising candidates for experimental synthesis.

ML models can be trained on existing experimental and computational data to establish quantitative structure-property relationships (QSPRs) . researchgate.net For example, an ML model could be trained to predict the binding affinity of a coordination polymer for a specific gas molecule based on descriptors of the metal center and the organic linker. researchgate.net This would enable the in silico design of materials with tailored gas separation properties.

Furthermore, ML can be applied to the analysis of crystallographic data to identify structural motifs that give rise to specific material properties. researchgate.netmdpi.com This knowledge can then be used to guide the design of new coordination polymers with enhanced performance. The integration of machine learning into the material design workflow promises to significantly accelerate the development of novel functional materials based on this compound.

Machine Learning ApplicationPotential Impact on Coordination Polymer Research
High-Throughput Virtual ScreeningRapidly screen vast libraries of potential structures to identify promising candidates. nih.gov
Quantitative Structure-Property Relationship (QSPR) ModelingPredict material properties (e.g., porosity, catalytic activity) from molecular structure. researchgate.net
Crystal Structure PredictionPredict the crystal packing and dimensionality of coordination polymers.
Inverse DesignDesign new ligands that will self-assemble into coordination polymers with desired topologies and properties.

Conclusion

Synthesis of Chemical Insights on N'-Methylidenepyridine-4-carbohydrazide

Prospective Outlook on its Role in Advanced Chemical Sciences

The future of this compound in advanced chemical sciences is likely tied to its role as a molecular scaffold. The ease of its synthesis and the potential for diversification through the reaction of isoniazid (B1672263) with other aldehydes and ketones make it an attractive starting point for the development of new compounds with tailored properties. In medicinal chemistry, the continued challenge of drug resistance, particularly in tuberculosis, ensures that the exploration of new isoniazid derivatives will remain a priority. Further research into the synthesis and characterization of this compound and its analogues, along with detailed investigations into their biological activities and potential applications in materials science and catalysis, would be valuable contributions to the chemical sciences. The systematic collection of experimental data for this foundational compound is a necessary step to fully unlock its potential.

Q & A

[Basic] What are the optimal synthetic routes for preparing n'-Methylidenepyridine-4-carbohydrazide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation of pyridine-4-carbaldehyde with carbohydrazide under reflux in polar solvents like ethanol or methanol. Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) may enhance yields by accelerating imine formation. For example, analogous hydrazides are synthesized by refluxing aldehyde derivatives with hydrazine precursors in ethanol at 70–80°C for 6–12 hours, followed by purification via recrystallization . Optimization should focus on solvent choice, temperature control, and stoichiometric ratios of reactants to minimize side products.

[Basic] How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : ¹H/¹³C NMR can identify characteristic peaks (e.g., imine CH=N at ~8.3 ppm in ¹H NMR, carbonyl C=O at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) matching the theoretical formula.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values.

[Intermediate] What spectroscopic techniques are most effective for characterizing the electronic environment of the carbohydrazide moiety?

Answer:

  • FT-IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) vibrations .
  • UV-Vis Spectroscopy : π→π* transitions in the pyridine and hydrazide groups provide λ_max values (~250–300 nm), useful for tracking electronic interactions .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies nitrogen bonding states (e.g., imine vs. amine) via N 1s core-level shifts .

[Advanced] What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve crystal packing using SHELXL for refinement and ORTEP-3 for visualization .
  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to map supramolecular interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/N) via CrystalExplorer or Mercury .

[Advanced] How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Answer:

  • Validation Workflow : Compare DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with SCXRD data to identify discrepancies in bond lengths or angles .
  • Energy Framework Analysis : Use CrystalExplorer to assess lattice energy contributions (electrostatic, dispersion) versus computed gas-phase energies .
  • CheckCIF Reports : Flag outliers (e.g., ADPs, bond angles) via the IUCr’s validation tool to refine experimental models .

[Advanced] How can single-crystal X-ray diffraction data be processed to determine absolute configuration?

Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement : SHELXL’s Flack parameter or Hooft’s method determines chirality via Bayesian statistics on Bijvoet pairs .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates data for publication-ready figures .

[Intermediate] How do environmental factors like pH and temperature influence the stability of this compound?

Answer:

  • pH Stability : Hydrazides are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Buffered solutions (pH 5–7) are ideal for storage .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (T_d), typically >200°C for similar compounds .
  • Light Sensitivity : UV-Vis monitoring under controlled illumination assesses photodegradation kinetics .

[Advanced] What strategies are effective for studying supramolecular interactions in this compound crystals?

Answer:

  • Topological Analysis : Use TOPOSPro to classify network topologies (e.g., 2D sheets, 3D frameworks) .
  • DFT-D3 Calculations : Incorporate dispersion corrections to model van der Waals interactions in crystal packing .
  • Synthon Identification : Compare hydrogen-bond donor/acceptor preferences with Cambridge Structural Database (CSD) entries .

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